![molecular formula C20H19N5O5 B2468295 N-(2-((3-(3,4-dimetoxi fenil)-[1,2,4]triazolo[4,3-b]piridazin-6-il)oxi)etil)furano-2-carboxamida CAS No. 1021099-21-7](/img/structure/B2468295.png)
N-(2-((3-(3,4-dimetoxi fenil)-[1,2,4]triazolo[4,3-b]piridazin-6-il)oxi)etil)furano-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H19N5O5 and its molecular weight is 409.402. The purity is usually 95%.
BenchChem offers high-quality N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí tienes un análisis completo de las aplicaciones de investigación científica del compuesto N-(2-((3-(3,4-dimetoxi fenil)-[1,2,4]triazolo[4,3-b]piridazin-6-il)oxi)etil)furano-2-carboxamida:
Investigación contra el cáncer
Este compuesto ha mostrado potencial como agente contra el cáncer. El andamiaje triazolo[4,3-b]piridazina es conocido por su capacidad de inhibir diversas líneas celulares cancerosas. La investigación ha indicado que los derivados de este andamiaje pueden inducir la apoptosis e inhibir la proliferación celular en las células cancerosas . La presencia del grupo 3,4-dimetoxi fenil aumenta su actividad citotóxica, convirtiéndolo en un prometedor candidato para su desarrollo posterior en la terapia contra el cáncer.
Aplicaciones antimicrobianas
La porción 1,2,4-triazol en este compuesto está bien documentada por sus propiedades antimicrobianas. Los estudios han demostrado que los compuestos que contienen esta porción exhiben significativas actividades antibacterianas y antifúngicas . Esto convierte al compuesto en un valioso candidato para desarrollar nuevos agentes antimicrobianos para combatir las cepas resistentes de bacterias y hongos.
Agentes antiinflamatorios
La investigación ha demostrado que los derivados del triazol poseen propiedades antiinflamatorias. La estructura del compuesto le permite interactuar con las vías inflamatorias, reduciendo potencialmente la inflamación y los síntomas asociados . Esta aplicación es particularmente relevante para desarrollar tratamientos para enfermedades inflamatorias crónicas como la artritis reumatoide.
Propiedades antioxidantes
La estructura del compuesto incluye grupos funcionales que pueden capturar radicales libres, mostrando así propiedades antioxidantes . Esto lo convierte en un posible candidato para proteger las células del estrés oxidativo, que está implicado en varias enfermedades, incluidos los trastornos neurodegenerativos y las enfermedades cardiovasculares.
Investigación neurológica
La capacidad del compuesto para cruzar la barrera hematoencefálica y su interacción con los receptores neurológicos lo convierten en un candidato para la investigación neurológica. Podría explorarse su potencial para tratar trastornos neurológicos como la enfermedad de Alzheimer y la epilepsia . El sistema de anillo triazol es conocido por sus efectos neuroprotectores, que podrían ser beneficiosos en estas aplicaciones.
Aplicaciones agroquímicas
En el campo de la agroquímica, los derivados del triazol se utilizan como fungicidas y herbicidas . La estructura del compuesto sugiere que podría ser eficaz en la protección de los cultivos contra las infecciones fúngicas y en el control del crecimiento de las malas hierbas, contribuyendo a una mayor productividad agrícola.
Ciencia de materiales
Las propiedades químicas únicas del compuesto lo hacen adecuado para aplicaciones en la ciencia de materiales. Puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como una mejor estabilidad térmica y resistencia a la degradación . Esto podría tener implicaciones para la creación de materiales más duraderos y eficientes para diversas aplicaciones industriales.
Catálisis
La estructura del compuesto le permite actuar como catalizador en reacciones orgánicas. Su capacidad para facilitar las transformaciones químicas puede aprovecharse en la química sintética para desarrollar procesos catalíticos más eficientes y selectivos . Esta aplicación es particularmente relevante para la industria farmacéutica, donde la síntesis eficiente de moléculas complejas es crucial.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions . These compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
For instance, some derivatives have been found to upregulate pro-apoptotic proteins like Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate pro-oncogenic cell survival proteins like Bcl-2 .
Biochemical Pathways
For example, they have been associated with the regulation of angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor, which are crucial for tumor growth regulation .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies are crucial for understanding the bioavailability of the compound.
Result of Action
Similar compounds have been associated with significant anticancer activity, showing effectiveness towards various cancer cell lines .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature .
Propiedades
IUPAC Name |
N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5/c1-27-14-6-5-13(12-16(14)28-2)19-23-22-17-7-8-18(24-25(17)19)30-11-9-21-20(26)15-4-3-10-29-15/h3-8,10,12H,9,11H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDFWNYROKCGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B2468212.png)
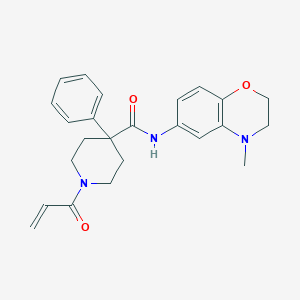
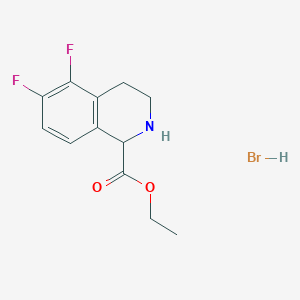
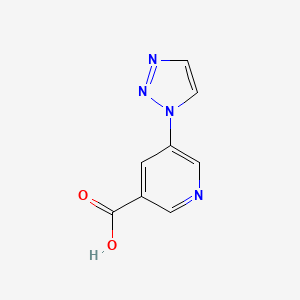
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride](/img/structure/B2468216.png)
![(4-Butoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2468217.png)
![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2468218.png)
![[2-(2,6-Dimethylphenoxy)ethyl]methylamine hydrochloride](/img/new.no-structure.jpg)
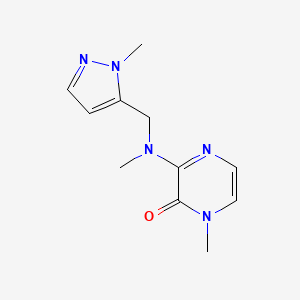

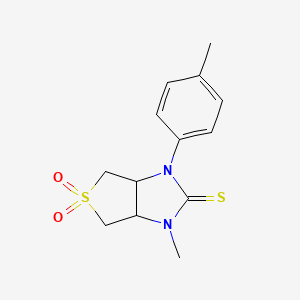
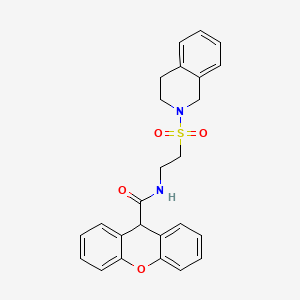
![Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2468231.png)
![7-Fluoro-2-methyl-3-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2468234.png)
